molecular formula C9H18ClN3 B12346941 [(1,3-dimethyl-1H-pyrazol-4-yl)methyl]propylamine CAS No. 1856089-44-5

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]propylamine

Katalognummer: B12346941
CAS-Nummer: 1856089-44-5
Molekulargewicht: 203.71 g/mol
InChI-Schlüssel: VLBGQDICCSEOSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]propylamine is a heterocyclic compound that features a pyrazole ring substituted with a dimethyl group and a propylamine side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl]propylamine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable alkylating agent, such as propylamine. The reaction is usually carried out under reflux conditions in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]propylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrazole derivatives .

Wissenschaftliche Forschungsanwendungen

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]propylamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl]propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a propylamine side chain makes it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

1856089-44-5

Molekularformel

C9H18ClN3

Molekulargewicht

203.71 g/mol

IUPAC-Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]propan-1-amine;hydrochloride

InChI

InChI=1S/C9H17N3.ClH/c1-4-5-10-6-9-7-12(3)11-8(9)2;/h7,10H,4-6H2,1-3H3;1H

InChI-Schlüssel

VLBGQDICCSEOSB-UHFFFAOYSA-N

Kanonische SMILES

CCCNCC1=CN(N=C1C)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.